![molecular formula C11H20N2O2 B1524255 Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 1086398-02-8](/img/structure/B1524255.png)
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Description
Chemical Classification and Structural Features
This compound belongs to the heterocyclic spiroamine family, defined by a spiro carbon atom connecting two distinct rings. The compound’s structure comprises:
- A diazaoctane ring (five-membered ring with two nitrogen atoms).
- A three-membered cyclopropane-like ring fused via the spiro carbon.
- A tert-butyl carboxylate group at position 2, serving as a protective moiety and solubility enhancer.
Key Structural Attributes:
The spiro architecture imposes conformational rigidity , while the tert-butyl group enhances steric bulk and metabolic stability .
Historical Development of Diazaspiro Compounds
The exploration of spirocyclic compounds began with von Baeyer’s 1900 discovery of simple carbocyclic spiranes . Diazaspiro systems emerged in the mid-20th century as tools for studying ring strain and stereoelectronic effects . Key milestones include:
- 1950s–1970s: Synthesis of monospiro diaziridines for studying nitrogen inversion barriers.
- 1990s: Application in peptidomimetics to mimic protein secondary structures .
- 2010s: Advances in asymmetric catalysis enabling enantioselective synthesis of spiroamines, including this compound .
This compound’s first reported synthesis (2011) leveraged Strecker reactions and cycloadditions to assemble the spiro core, followed by tert-butyl esterification .
Significance in Spirocyclic Amine Chemistry
Spirocyclic amines like this compound offer distinct advantages:
- Conformational Restriction: Limits rotational freedom, improving binding affinity to biological targets .
- Stereochemical Diversity: Axial chirality at the spiro center enables enantioselective drug design .
- Synthonic Flexibility: The tert-butyl group facilitates deprotection for further functionalization .
Comparative Analysis of Spirocyclic Amines:
Position Within Contemporary Heterocyclic Chemistry
Heterocycles dominate pharmaceutical pipelines, comprising 59% of FDA-approved drugs . This compound occupies a niche due to:
- Dual Nitrogen Reactivity: Facilitates hydrogen bonding and coordination with metalloenzymes .
- Spiro-Induced Solubility: Reduces crystallization tendencies compared to planar heterocycles .
- Modular Synthesis: Compatible with microwave-assisted and flow chemistry platforms .
Applications in Drug Discovery:
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRVDGYYECHRCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679409 | |
Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086398-02-8 | |
Record name | tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary preparation method involves the synthesis of the compound itself, often followed by conversion to its hemioxalate salt form for stability and handling.
- Starting Materials: The synthesis typically begins with precursors containing diazaspiro[3.4]octane frameworks functionalized with a carboxylate group.
- Reaction with Oxalic Acid: To prepare the hemioxalate salt, tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is reacted with oxalic acid under an inert atmosphere (nitrogen or argon) to prevent oxidation.
- Temperature and Atmosphere: The reaction is generally conducted at room temperature or slightly elevated temperatures, maintaining an inert atmosphere to avoid unwanted side reactions.
- Purification: The crude product is purified via recrystallization or chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for industrial or research use.
Industrial Production Methods
- Batch and Continuous Flow Processes: Industrial scale synthesis may employ batch reactors or continuous flow systems, optimizing parameters to maximize yield and purity while minimizing cost.
- Advanced Purification: Industrial production often uses advanced purification methods, including HPLC, to meet stringent quality control standards.
- Process Optimization: Reaction conditions such as solvent choice, temperature, and reagent concentration are optimized to enhance efficiency and scalability.
Chemical Reaction Analysis Relevant to Preparation
During preparation and subsequent functionalization, this compound can undergo several types of chemical reactions, which are important for modifying or derivatizing the compound:
Reaction Type | Common Reagents | Outcome / Products |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Formation of oxidized derivatives with additional oxygen-containing groups |
Reduction | Lithium aluminum hydride, sodium borohydride | Formation of reduced amine derivatives |
Substitution | Amines, thiols, other nucleophiles | Substituted derivatives replacing functional groups |
These reactions can be part of the compound’s synthetic modification or functionalization steps, influencing the preparation strategy depending on the target derivative or application.
Summary Table of Preparation Method Parameters
Parameter | Typical Conditions/Details |
---|---|
Starting Material | This compound |
Salt Formation | Reaction with oxalic acid under inert atmosphere |
Atmosphere | Nitrogen or argon |
Temperature | Room temperature to slightly elevated |
Purification Techniques | Recrystallization, chromatography (HPLC) |
Industrial Scale | Batch or continuous flow; optimized for yield and purity |
Research Findings and Notes
- The inert atmosphere is critical to prevent oxidation during the reaction with oxalic acid.
- The compound’s spirocyclic structure demands careful control of reaction conditions to maintain ring integrity.
- Industrial methods focus on scalability and purity, employing advanced chromatographic purification.
- The compound’s chemical versatility allows for further functionalization through oxidation, reduction, and substitution, which may be integrated into the preparation pipeline depending on the desired final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate has garnered attention for its potential as a therapeutic agent due to its unique structural properties that may influence biological activity.
Drug Development
Preliminary studies have indicated that this compound can interact with various biological targets, making it a candidate for drug development. Its spirocyclic structure allows for diverse modifications that can enhance its pharmacological properties.
Case Study: Anticancer Activity
In a study examining the anticancer potential of spirocyclic compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy .
Organic Synthesis
The compound is also valuable in organic synthesis, particularly in the synthesis of more complex molecules.
Peptide Synthesis
This compound is used as an organic buffer in peptide synthesis due to its ability to provide high yields and purity .
The compound exhibits various biological activities that make it suitable for pharmaceutical applications.
Interaction Studies
Research has focused on the binding affinity of this compound with specific receptors and enzymes, which is essential for understanding its pharmacodynamics and pharmacokinetics .
Activity Type | Target | Result |
---|---|---|
Anticancer | Various cancer cell lines | Significant cytotoxicity |
Antimicrobial | Bacterial strains | Moderate inhibition |
Enzyme Inhibition | Specific enzymes | High affinity |
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,5- vs. 2,6-Diazaspiro[3.4]octane Derivatives
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8)
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29
- Key Differences: The nitrogen atoms are positioned at 2- and 6-positions instead of 2- and 5-.
- Applications : Used in synthesizing kinase inhibitors and other bioactive molecules .
- Physical Properties : Predicted boiling point: 301.3±35.0 °C ; density: 1.10±0.1 g/cm³ .
Spirocyclic vs. Bicyclic Analogues
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 617714-22-4)
- Structure : Bicyclo[2.2.2]octane core with rigid, fused rings.
Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate (CAS 1523571-07-4)
Biological Activity
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that incorporates two nitrogen atoms within the diazaspiro framework. Its molecular formula is , and it possesses a tert-butyl ester functional group, which enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure may enhance binding affinity, allowing the compound to modulate enzyme activity or receptor interactions effectively. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This potential makes it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that compounds with similar structural characteristics have shown promise in anticancer applications. The unique structure of this compound may lead to novel drug candidates with specific activities against cancer cells, although detailed studies are required to confirm these effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study reported that derivatives of diazaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the diazaspiro framework can enhance efficacy against resistant strains.
- Pharmacokinetic Properties : Research into pharmacokinetics showed that similar compounds exhibited favorable absorption and distribution characteristics in vivo, which is essential for their therapeutic potential. For instance, compounds with a similar structure had a half-life conducive to effective dosing regimens in animal models .
- Structure-Activity Relationship (SAR) : A comparative analysis of various diazaspiro derivatives revealed that small changes in the chemical structure could significantly impact biological activity. For example, the introduction of hydroxymethyl groups improved solubility and bioavailability while retaining antimicrobial potency .
Data Tables
Q & A
Basic Questions
Q. What are the primary synthetic routes for tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via spirocyclic annulation reactions involving tert-butyl carbamate derivatives and cyclic ketones. Key steps include ring-closing strategies using catalysts like palladium or nickel complexes to form the spirocyclic framework. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize byproducts . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and wear flame-retardant lab coats to prevent skin contact. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste management services. Toxicity data are limited, so assume acute hazards and adhere to OSHA/GHS guidelines .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on NMR (¹H/¹³C) to verify the spirocyclic structure and tert-butyl group orientation. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion at m/z 241.2). IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) from the carboxylate group. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in catalytic processes like Baeyer-Villiger oxidation?
- Methodological Answer : The strained spirocyclic system enhances electrophilicity at the ketone moiety, facilitating Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation to γ-butyrolactone derivatives. Researchers should screen BVMO variants (e.g., cyclohexanone monooxygenase) and optimize cofactor regeneration (NADPH) to improve enantioselectivity. Kinetic studies (e.g., stopped-flow spectroscopy) can map reaction intermediates .
Q. What strategies address contradictions in reported biological activities of azaspirocycle analogs?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., benzyl vs. aminoethyl groups) or assay conditions (e.g., cell line specificity). Use matched molecular pair analysis to isolate structural determinants of activity. For example, tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate shows altered EGFR inhibition compared to amino-substituted analogs . Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How can researchers mitigate risks when toxicological data for this compound are unavailable?
- Methodological Answer : Apply the precautionary principle: assume acute toxicity (LD50 < 500 mg/kg) and use in vitro models (e.g., HepG2 cells) to assess cytotoxicity. Implement tiered testing: start with Ames tests for mutagenicity, followed by zebrafish embryo assays for developmental toxicity. Always use engineering controls (e.g., closed-system reactors) during scale-up .
Q. What computational methods predict the stability of this compound under varying pH conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model hydrolysis pathways. The tert-butyl group confers steric protection, but the spirocyclic amine may protonate under acidic conditions (pH < 4), leading to ring-opening. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Data Gaps and Future Directions
- Key Gap : Limited ecological impact data (e.g., biodegradability, bioaccumulation potential).
- Recommendation : Conduct OECD 301F ready biodegradability tests and algae toxicity assays (OECD 201) .
- Emerging Applications : Exploration in photoredox catalysis (e.g., C–H functionalization) due to the spirocycle’s redox-active nitrogen centers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.